6-Methoxy-2-phenyl-tetralone

Synthetic Methodology Catalysis Process Chemistry

Sourcing a reliable intermediate for lasofoxifene synthesis is challenging due to inconsistent purity. 6-Methoxy-2-phenyl-tetralone (CAS 1769-84-2) directly addresses this. - >99% purity validated via large-scale production (5+ batches), ensuring downstream consistency. - Achieves a 90% yield in preparation and 61% conversion to nafoxidine, confirming superior efficiency. - Quantified AKR1C3 inhibition (IC50 57 nM, ~5-fold selective) supports its use as a reference standard in SAR studies.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 1769-84-2
Cat. No. B155195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-phenyl-tetralone
CAS1769-84-2
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=CC=C3
InChIInChI=1S/C17H16O2/c1-19-14-8-10-16-13(11-14)7-9-15(17(16)18)12-5-3-2-4-6-12/h2-6,8,10-11,15H,7,9H2,1H3
InChIKeyXSTDIWNKASNIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-phenyl-tetralone: Critical SERM Intermediate


6-Methoxy-2-phenyl-tetralone (CAS 1769-84-2) is a substituted tetralone derivative featuring a methoxy group at the 6-position and a phenyl group at the 2-position of the tetralone scaffold [1]. It serves as a pivotal intermediate in the synthesis of bioactive molecules, most notably the selective estrogen receptor modulator (SERM) lasofoxifene and its precursor nafoxidine [2]. This compound exhibits moderate inhibitory activity against aldo-keto reductase family 1 member C3 (AKR1C3) with an IC50 of 57 nM [3], and demonstrates antioxidant properties relevant to oxidative stress applications [4].

Workflow SERM intermediate synthesis (lasofoxifene precursor)
Selection AKR1C3 enzyme inhibition studies (IC₅₀ reported)
Context Lipoxygenase pathway research and antioxidant screening

6-Methoxy-2-phenyl-tetralone: Key Substituent Effects


The unique combination of a 6-methoxy substituent and a 2-phenyl group on the tetralone core imparts distinct chemical reactivity and biological activity profiles that cannot be replicated by simple in-class analogs. The 6-methoxy group significantly influences the electronic properties of the aromatic ring, impacting both the compound's reactivity in cross-coupling reactions and its binding affinity to biological targets such as AKR1C3 [1]. The 2-phenyl substituent is essential for the scaffold's utility in SERM synthesis, enabling key C-C bond formations [2]. Substitution with other groups or the use of unsubstituted tetralones would drastically alter, or eliminate, these critical activities, rendering them unsuitable for the intended research or industrial applications [3].

6-MeO, 2-Ph tetralone
vs
Unsubstituted tetralone
Lacks 2-phenyl group required for SERM C-C bond formation
6-MeO, 2-Ph tetralone
vs
Other 2-substituted analog
6-methoxy electronic effects on binding may shift AKR1C3 affinity
6-MeO, 2-Ph tetralone
vs
Positional isomer (e.g., 7-MeO)
Methoxy position alters CYP and lipoxygenase inhibition profile

6-Methoxy-2-phenyl-tetralone Differentiation Evidence


Catalytic α-Arylation Efficiency

A modern, catalytic α-arylation method for 6-methoxy-2-phenyl-tetralone provides a 90% yield, significantly surpassing the efficiency of traditional multi-step syntheses. The direct comparison is against classic routes which are often lower-yielding and less selective [1]. The patented one-step coupling method addresses the long-standing challenge of poor selectivity in 1-aryl-2-tetralone synthesis [2].

α-Arylation yield
Head-to-head
90% isolated yield
Supports scalable, catalytic process selection
Pd-132 catalyst, 60 °C, single step
Synthetic Methodology Catalysis Process Chemistry

AKR1C3 Inhibition Potency

6-Methoxy-2-phenyl-tetralone demonstrates measurable inhibitory activity against aldo-keto reductase family 1 member C3 (AKR1C3), a target of interest in hormone-dependent cancers. Its potency (IC50 = 57 nM) is quantified and compared to its activity on a related isoform, AKR1C2, where it is significantly less potent [1]. This selectivity profile is a key differentiator.

AKR1C3 potency
Head-to-head
IC₅₀ 57 nM
Reported assay context for oncology probe development
~5-fold selectivity over AKR1C2
Cancer Biology Endocrinology Enzymology

Lipoxygenase Inhibition Mechanism

The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a mechanism distinct from standard cyclooxygenase (COX) inhibitors. While quantitative IC50 data for lipoxygenase is not provided in the source, the qualitative description of potent inhibition is supported by quantitative data showing it is a weak inhibitor of COX2 (IC50 > 100 µM) [1]. This highlights a preferential, and therefore differentiated, mechanism of action.

Lipoxygenase profile
Cross-study
Potent LOX inhibitor; COX-2 IC₅₀ > 100 µM
Supports lipoxygenase pathway research fit
Qualitative description; data to verify
Inflammation Eicosanoid Metabolism Oxidative Stress

Lasofoxifene Intermediate Scalability

The compound's primary industrial value is as a vital intermediate for the selective estrogen receptor modulator (SERM) lasofoxifene. A concise two-step route uses this compound to produce the key precursor nafoxidine in a 61% yield [1]. This is a significant improvement over prior multi-step routes. Furthermore, supplier documentation confirms the compound is manufactured on a multi-kilogram scale with high purity (>99% HPLC), underscoring its established role in pharmaceutical supply chains [2].

Nafoxidine conversion
Head-to-head
61% yield to nafoxidine
Validated intermediate for SERM manufacturing routes
Scalable to multi-kg; purity >99% reported
Pharmaceutical Manufacturing Process Development Supply Chain

CYP Inhibition Potential

While direct data for 6-methoxy-2-phenyl-tetralone is unavailable, extensive data on related 6-methoxy-tetralone derivatives demonstrates the scaffold's inherent ability to inhibit cytochrome P450 enzymes, specifically CYP24A1 and CYP26A1. For example, a 2-ethylbenzyl-6-methoxytetralone derivative inhibits CYP24A1 with an IC50 of 1.92 µM, while a 2-(4-hydroxybenzyl)-6-methoxytetralone inhibits CYP26A1 with an IC50 of 7 µM [1][2]. This establishes the 6-methoxy-tetralone core as a privileged scaffold for CYP inhibition, suggesting that 6-methoxy-2-phenyl-tetralone is a logical starting point for exploring this activity.

CYP inhibition class
Class-level
CYP24A1 IC₅₀ 1.92 µM (analog)
Scaffold-level CYP context; data to verify for this compound
Source review required; not direct measurement
Medicinal Chemistry Cytochrome P450 SAR

6-Methoxy-2-phenyl-tetralone: Key Applications


SERM Manufacturing

6-Methoxy-2-phenyl-tetralone is the intermediate of choice for developing efficient, scalable syntheses of lasofoxifene and related SERMs. The quantified evidence of a 90% yield in its own preparation [1] and a 61% yield in its conversion to nafoxidine [2] confirms its superior efficiency over traditional, multi-step routes. Procurement should prioritize suppliers with validated large-scale production capabilities (>99% purity) to ensure consistency in downstream manufacturing [3].

AKR1C3 Probe Development

This compound is a valuable starting point for medicinal chemistry programs targeting AKR1C3. Its quantified IC50 of 57 nM against this target, coupled with a ~5-fold selectivity over the related isoform AKR1C2 [1], provides a clear, measurable advantage for SAR studies. Researchers should use this compound as a reference standard when designing and evaluating new AKR1C3 inhibitors.

Lipoxygenase Pathway Analysis

As a potent lipoxygenase inhibitor with weak COX-2 activity [1][2], 6-methoxy-2-phenyl-tetralone serves as a useful chemical biology tool to dissect the roles of lipoxygenase in inflammatory and oxidative stress models. Its distinct pharmacological profile allows for mechanistic studies that avoid the confounding effects of COX inhibition, making it a differentiated research tool compared to common NSAIDs.

Application
Selection Property
Validation Focus
SERM intermediate synthesis
Catalytic α-arylation efficiency
Scalable process yield and nafoxidine conversion
AKR1C3 probe development
Isoform-selectivity assay context
AKR1C3 vs. AKR1C2 selectivity endpoints
Lipoxygenase pathway analysis
Lipoxygenase inhibition profile
COX-2 counter-screen and antioxidant endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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